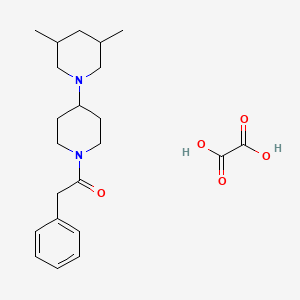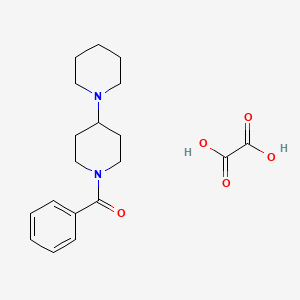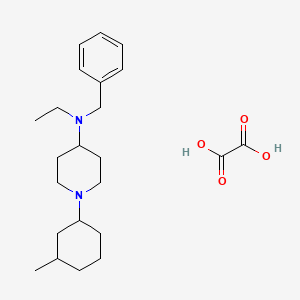
3,5-dimethyl-1'-(phenylacetyl)-1,4'-bipiperidine oxalate
Overview
Description
3,5-dimethyl-1'-(phenylacetyl)-1,4'-bipiperidine oxalate, also known as DMAP or DMPEA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology. This compound is a derivative of piperidine and has been found to exhibit various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1'-(phenylacetyl)-1,4'-bipiperidine oxalate is not fully understood. However, it has been reported to act as a dopamine reuptake inhibitor and a sigma-1 receptor agonist. These actions may contribute to the analgesic and anticonvulsant effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to increase the release of dopamine in the brain, which may contribute to its analgesic and anticonvulsant effects. Additionally, this compound has been found to modulate the activity of various neurotransmitters, including glutamate and GABA.
Advantages and Limitations for Lab Experiments
One advantage of using 3,5-dimethyl-1'-(phenylacetyl)-1,4'-bipiperidine oxalate in lab experiments is its high purity. The synthesis method for this compound has been reported to yield a high purity product, which is important for scientific research studies. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have reported that this compound can be toxic at high doses, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 3,5-dimethyl-1'-(phenylacetyl)-1,4'-bipiperidine oxalate. One area of research could focus on the development of new analogs of this compound with improved pharmacological properties. Additionally, further studies could explore the potential use of this compound as a treatment for other disorders, such as depression and anxiety. Finally, studies could investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Scientific Research Applications
3,5-dimethyl-1'-(phenylacetyl)-1,4'-bipiperidine oxalate has been found to have potential applications in the field of pharmacology. It has been reported to exhibit analgesic and anticonvulsant effects in animal models. Additionally, this compound has been found to have potential as a treatment for drug addiction. Studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
1-[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]-2-phenylethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O.C2H2O4/c1-16-12-17(2)15-22(14-16)19-8-10-21(11-9-19)20(23)13-18-6-4-3-5-7-18;3-1(4)2(5)6/h3-7,16-17,19H,8-15H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLJZVAOCQTHHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2CCN(CC2)C(=O)CC3=CC=CC=C3)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-(piperidin-1-ylmethyl)-2-thienyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B3967707.png)
![5-bromo-N-{[(2,3-dimethylcyclohexyl)amino]carbonothioyl}nicotinamide](/img/structure/B3967722.png)
![N-{2-[2-ethyl-4-(4-fluorophenyl)-2-methyltetrahydro-2H-pyran-4-yl]ethyl}-4-isobutoxybenzamide](/img/structure/B3967728.png)
![3,5-dimethyl-1'-[(4-methylphenoxy)acetyl]-1,4'-bipiperidine oxalate](/img/structure/B3967736.png)
![2-(4-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol ethanedioate (salt)](/img/structure/B3967739.png)
![N-(2-chlorobenzyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B3967743.png)
![4-[1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate](/img/structure/B3967757.png)



![1-[1-(2-methylbenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3967788.png)
![2,6-dimethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3967794.png)
